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Compound of Interest

Compound Name: FAUC 365

Cat. No.: B15575547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical pharmacological profiles of

FAUC 365, a novel dopamine D3 receptor-selective antagonist, and traditional first-generation

antipsychotics. The information is intended to support research and drug development efforts in

the field of neuropsychiatric disorders, particularly schizophrenia.

Introduction
Traditional antipsychotics, primarily acting as dopamine D2 receptor antagonists, have been

the cornerstone of schizophrenia treatment for decades. While effective against positive

symptoms, their utility is often limited by a significant burden of side effects, including

extrapyramidal symptoms (EPS) and hyperprolactinemia, and modest efficacy for negative and

cognitive symptoms.[1][2] FAUC 365 represents a targeted therapeutic approach, with high

selectivity for the dopamine D3 receptor. Preclinical evidence suggests that selective D3

receptor antagonism may offer a distinct therapeutic profile, with the potential to address a

broader range of schizophrenic symptoms and a more favorable side-effect profile.[1][3][4]

Mechanism of Action
FAUC 365: Selective Dopamine D3 Receptor Antagonism
FAUC 365 is a potent and highly selective antagonist of the dopamine D3 receptor. The D3

receptor is predominantly expressed in limbic areas of the brain associated with cognition,

emotion, and motivation. By selectively targeting D3 receptors, FAUC 365 is hypothesized to
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modulate dopaminergic activity in these key circuits without the widespread D2 receptor

blockade that characterizes traditional antipsychotics.

Traditional Antipsychotics: Broad Dopamine D2
Receptor Antagonism
Traditional antipsychotics, such as haloperidol and chlorpromazine, exert their therapeutic

effect primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway.

However, their lack of receptor selectivity leads to the simultaneous blockade of D2 receptors in

other brain regions, such as the nigrostriatal and tuberoinfundibular pathways, which is

associated with the emergence of motor side effects and hormonal dysregulation. Furthermore,

these agents interact with a variety of other neurotransmitter receptors, contributing to a

complex and often unfavorable side-effect profile.

Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the receptor binding affinities and

preclinical behavioral effects of FAUC 365 and representative traditional antipsychotics.

Table 1: Receptor Binding Affinities (Ki, nM)
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Data for FAUC 365 from commercial suppliers. Data for Haloperidol and Chlorpromazine

compiled from publicly available databases.

Table 2: Preclinical Efficacy and Side Effect Profile

Compound Class Animal Model Key Findings

Selective D3 Antagonists (e.g.,

FAUC 365)
Novel Object Recognition

Prevents memory impairment,

suggesting pro-cognitive

effects.

Social Interaction

May improve social deficits,

indicative of efficacy against

negative symptoms.

Catalepsy Test

Low propensity to induce

catalepsy, suggesting a low

risk of EPS.

Traditional Antipsychotics (e.g.,

Haloperidol)

Amphetamine-Induced

Hyperlocomotion

Effectively reduces

hyperlocomotion, a model of

positive symptoms.

Prepulse Inhibition
Reverses deficits in

sensorimotor gating.

Catalepsy Test
Induces significant catalepsy,

predictive of EPS in humans.

Experimental Protocols
Receptor Binding Assays
Objective: To determine the affinity of a compound for various neurotransmitter receptors.

Methodology: Radioligand binding assays are performed using cell membranes prepared from

cell lines stably expressing the human recombinant receptor of interest (e.g., D2, D3, 5-HT2A).

Membranes are incubated with a specific radioligand and varying concentrations of the test

compound. The amount of radioligand bound to the receptor is measured using a scintillation

counter. The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the
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test compound that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff

equation.

Amphetamine-Induced Hyperlocomotion
Objective: To assess the potential antipsychotic activity of a compound against dopamine-

mediated hyperlocomotion, a model of positive symptoms of schizophrenia.

Methodology: Rodents (typically rats or mice) are habituated to an open-field arena. Following

habituation, animals are pre-treated with the test compound or vehicle, followed by an injection

of d-amphetamine to induce hyperlocomotion. Locomotor activity (e.g., distance traveled,

rearing frequency) is then recorded for a specified period using an automated activity

monitoring system. A reduction in amphetamine-induced hyperlocomotion by the test

compound is indicative of potential antipsychotic efficacy.

Novel Object Recognition (NOR) Test
Objective: To evaluate the effect of a compound on recognition memory, a domain of cognition

often impaired in schizophrenia.

Methodology: The test consists of three phases: habituation, familiarization, and testing. During

habituation, the animal is allowed to explore an empty open-field arena. In the familiarization

phase, two identical objects are placed in the arena, and the animal is allowed to explore them.

After a retention interval, one of the familiar objects is replaced with a novel object for the

testing phase. The time spent exploring the novel and familiar objects is recorded. A preference

for exploring the novel object indicates intact recognition memory. Compounds that prevent a

deficit in novel object exploration (e.g., induced by a pharmacological challenge like PCP or

MK-801) are considered to have pro-cognitive effects.

Catalepsy Test
Objective: To assess the propensity of a compound to induce extrapyramidal side effects.

Methodology: Rodents are treated with the test compound. At various time points after

administration, the animal's forepaws are placed on an elevated horizontal bar. The latency to

remove both forepaws from the bar is measured. A prolonged latency to move from this
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imposed posture is defined as catalepsy and is a well-established predictor of extrapyramidal

side effects in humans.

Mandatory Visualization: Signaling Pathways and
Experimental Workflow
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Signaling Pathways: D2 vs. D3 Receptor Antagonism

Traditional Antipsychotics FAUC 365

Traditional Antipsychotics
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Experimental Workflow: Preclinical Antipsychotic Evaluation

In Vitro Characterization

In Vivo Efficacy Models

In Vivo Side Effect Models

Receptor Binding Assays
(Ki determination)

Positive Symptom Models
(e.g., Amphetamine-Induced Hyperlocomotion)

Cognitive Symptom Models
(e.g., Novel Object Recognition)

Negative Symptom Models
(e.g., Social Interaction)

EPS Models
(e.g., Catalepsy Test)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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